N-benzyl-N-butyl-2-cyanoacetamide
Description
Properties
CAS No. |
1627143-25-2 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-benzyl-N-butyl-2-cyanoacetamide |
InChI |
InChI=1S/C14H18N2O/c1-2-3-11-16(14(17)9-10-15)12-13-7-5-4-6-8-13/h4-8H,2-3,9,11-12H2,1H3 |
InChI Key |
MIZVZJJAKMQGLE-UHFFFAOYSA-N |
SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)CC#N |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)CC#N |
Origin of Product |
United States |
Scientific Research Applications
Material Science
2.1 Polymerization and Adhesives
N-benzyl-N-butyl-2-cyanoacetamide can be utilized in the formulation of adhesives and sealants due to its ability to polymerize under specific conditions. The compound's structure allows for strong intermolecular interactions, which are crucial for developing high-performance adhesives used in various industries, including construction and automotive .
2.2 Coatings and Films
The compound can also be applied in the development of coatings and films that require specific mechanical properties and resistance to environmental factors. Its incorporation into polymer matrices can enhance durability and performance characteristics .
Agricultural Chemistry
3.1 Pesticides and Herbicides
Research has explored the use of cyanoacetamides in developing new agrochemicals, particularly pesticides and herbicides. The structural modifications of cyanoacetamides can lead to compounds with enhanced bioactivity against pests while minimizing environmental impact .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzylamine with cyanoacetic acid derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Comparison with Similar Compounds
Table 1: Molecular Properties of N-Benzyl-N-butyl-2-cyanoacetamide and Analogues
*logP (octanol-water partition coefficient) estimates derived from substituent contributions.
Key Observations:
Substituent Effects on Lipophilicity: The butyl group in this compound enhances lipophilicity (logP ~2.5) compared to N-benzyl-2-cyanoacetamide (logP ~1.8) . This aligns with the trend that alkyl chains increase hydrophobic interactions. In contrast, 2-cyano-N-[(methylamino)carbonyl]acetamide exhibits lower logP (~0.5) due to its polar methylamino carbonyl group, favoring aqueous solubility.
Steric and Electronic Effects: The bulky benzyl and butyl groups in the target compound may hinder reactivity in substitution or condensation reactions compared to less substituted analogues.
Toxicological Considerations: Limited toxicological data are available for N-substituted cyanoacetamides.
Preparation Methods
Amidation of Cyanoacetic Acid or Esters
A common approach involves reacting cyanoacetic acid or its esters with amines under conditions facilitating amide bond formation. For example, the amidation of n-butyl cyanoacetate with ammonia or substituted amines under catalytic or thermal conditions yields N-substituted cyanoacetamides.
A patented method describes the preparation of cyanoacetamide by reacting n-butyl cyanoacetate with gaseous ammonia in the presence of sodium methoxide catalyst at controlled temperature (~30°C), yielding cyanoacetamide in high yields (~91%) after filtration and drying.
This method can be adapted for N-alkyl-N-benzyl cyanoacetamides by substituting ammonia with secondary amines such as N-benzylbutylamine or performing sequential alkylation.
Direct Alkylation of N-Substituted Cyanoacetamides
Another synthetic strategy involves the alkylation of N-substituted cyanoacetamides. Starting from N-butyl-2-cyanoacetamide, benzylation via benzyl halides under basic conditions can yield this compound.
- This method requires careful control to avoid over-alkylation or side reactions, typically performed in polar aprotic solvents with bases such as potassium carbonate.
Detailed Preparation Method for this compound
Based on the literature and patent data, the following synthetic scheme is proposed for the preparation of this compound:
Step 1: Synthesis of N-butyl-2-cyanoacetamide
Reactants: n-butyl cyanoacetate and ammonia (or ammonium source)
Catalyst: Sodium methoxide in methanol (30% solution)
Conditions: Stirring at 30°C with gaseous ammonia passed into the reaction mixture for 7 hours
Work-up: Filtration, washing with butanol, drying under vacuum at 40–60°C
Yield: Approximately 91% with melting point 120.5–121.5°C
Step 2: Benzylation of N-butyl-2-cyanoacetamide
Reactants: N-butyl-2-cyanoacetamide and benzyl halide (e.g., benzyl chloride or bromide)
Base: Potassium carbonate or other suitable base
Solvent: Polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Conditions: Stirring at room temperature or slightly elevated temperature until reaction completion monitored by TLC
Work-up: Extraction, purification by recrystallization or chromatography
Expected Yield: High yield expected (>80%) depending on reaction conditions and purity of reagents
Comparative Data Table of Preparation Methods
Research Findings and Notes
The amidation process using n-butyl cyanoacetate and ammonia is well-documented and scalable, providing a reliable route to N-butyl-2-cyanoacetamide, a key intermediate.
Benzylation of secondary amides is a classical method for introducing benzyl substituents. The reaction proceeds via nucleophilic substitution on benzyl halides. Solvent choice and base strength critically influence the selectivity and yield.
Microwave-assisted synthesis and solvent-free fusion methods have been reported for related cyanoacetamide derivatives, offering advantages in reaction time and yield, but specific data for this compound are limited.
Multi-component reactions involving N-butyl-2-cyanoacetamide and benzaldehyde under base catalysis yield complex pyridine derivatives rather than the target compound, highlighting the importance of reaction design for selective preparation.
Q & A
Q. What computational tools predict the compound’s ADMET properties?
- Methodology :
- Use SwissADME or ADMETLab 2.0 to simulate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test predictions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
